molecular formula C21H20ClNO4 B271236 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271236
M. Wt: 385.8 g/mol
InChI Key: JOYPAYSOJRACHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine-based compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its high purity and yield, making it an ideal compound for various research studies. However, its limited solubility in water can be a limitation in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploring its potential therapeutic applications in other diseases. Additionally, the development of more water-soluble derivatives of the compound can enhance its use in lab experiments.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, and it exhibits a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the condensation of 4-chlorophenylacetic acid with 2,3-dimethylphenyl glycine followed by cyclization with acetic anhydride. The resulting compound is purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The potential therapeutic applications of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.

properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-13-4-3-5-18(14(13)2)23-11-16(10-20(23)25)21(26)27-12-19(24)15-6-8-17(22)9-7-15/h3-9,16H,10-12H2,1-2H3

InChI Key

JOYPAYSOJRACHE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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